2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is a heterocyclic compound that contains both a thiazole ring and an isoindole ring. Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione typically involves the reaction of a thiazole derivative with an isoindole derivative. One common method involves the use of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is converted to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in the formation of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit the activity of certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-thiazol-4-ylmethyl)-1,3,4-oxadiazol-2-thiol: This compound contains a thiazole ring and an oxadiazole ring and is known for its anti-diabetic potential.
1,3,4-thiadiazole derivatives: These compounds have a thiadiazole ring and exhibit potent antimicrobial activities.
Uniqueness
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione is unique due to the presence of both thiazole and isoindole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these two heterocyclic systems in a single molecule enhances its versatility and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H8N2O2S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
2-(1,3-thiazol-4-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H8N2O2S/c15-11-9-3-1-2-4-10(9)12(16)14(11)5-8-6-17-7-13-8/h1-4,6-7H,5H2 |
InChI Key |
MMTWSIUIOXVRBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC=N3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.